4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectroelectrochemical Properties
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has been utilized in the synthesis of new compounds with notable spectroelectrochemical properties. These compounds have been studied for their potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Luminescent Properties in Lanthanide Coordination
This compound has been used in the synthesis of lanthanide coordination compounds. Studies have explored the influence of substituents on the photophysical properties of these compounds, highlighting their potential in advanced material sciences (Sivakumar et al., 2010).
Coordination Polymers and Photophysical Properties
Research has also been conducted on the synthesis of lanthanide-based coordination polymers using derivatives of this compound. These studies focus on the crystal structures and photophysical properties, contributing to the development of new materials (Sivakumar et al., 2011).
Synthesis of α-Trifluoromethyl α-Amino Acids
In the field of organic chemistry, this compound has been used in the synthesis of α-trifluoromethyl α-amino acids, demonstrating its versatility in synthetic routes for complex organic compounds (Burger et al., 2006).
Crystallography and Molecular Architecture
This compound has also played a role in the field of crystallography, aiding in the understanding of molecular architecture and interactions. Its derivatives have been synthesized and analyzed using X-ray crystallography to better understand molecular structures (Obreza & Perdih, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in pharmaceutical testing , suggesting potential biological activity.
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via n,n′-dicyclohexylcarbodiimide coupling in dry n,n-dimethylformamide .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-3-1-2-10(8-12)9-21-13-6-4-11(5-7-13)14(19)20/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOXBVAMLHIDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.